2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
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Overview
Description
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound known for its unique chemical structure and properties This compound is part of the Schiff base family, characterized by the presence of an azomethine group (-C=N-)
Preparation Methods
The synthesis of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or halides.
Scientific Research Applications
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and photophysical properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with enzymatic activities. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules such as DNA and proteins contributes to its biological activity. These interactions can lead to the inhibition of key cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can be compared with other Schiff bases and benzoxazole derivatives. Similar compounds include:
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Another Schiff base with similar structural features but different functional groups.
4-chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol: A Schiff base ligand used in coordination chemistry.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol: A compound with similar structural motifs used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H17N3O4/c1-13-3-4-15(9-14(13)2)22-24-19-11-17(5-8-21(19)29-22)23-12-16-10-18(25(27)28)6-7-20(16)26/h3-12,26H,1-2H3 |
InChI Key |
YEELCKFZNMFMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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